Cas no 1909337-63-8 (5-azaspiro[2.5]octane-2-carboxylic acid;hydrochloride)
5-azaspiro[2.5]octane-2-carboxylic acid;hydrochloride Chemical and Physical Properties
Names and Identifiers
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- 5-azaspiro[2.5]octane-2-carboxylic acid;hydrochloride
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- MDL: MFCD29906993
5-azaspiro[2.5]octane-2-carboxylic acid;hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | A190930-50mg |
5-\u200bAzaspiro[2.5]\u200boctane-\u200b1-\u200bcarboxylic Acid Hydrochloride |
1909337-63-8 | 50mg |
$ 190.00 | 2023-04-19 | ||
| TRC | A190930-250mg |
5-\u200bAzaspiro[2.5]\u200boctane-\u200b1-\u200bcarboxylic Acid Hydrochloride |
1909337-63-8 | 250mg |
$ 873.00 | 2023-04-19 | ||
| TRC | A190930-500mg |
5-\u200bAzaspiro[2.5]\u200boctane-\u200b1-\u200bcarboxylic Acid Hydrochloride |
1909337-63-8 | 500mg |
$ 1499.00 | 2023-04-19 | ||
| Chemenu | CM464316-1g |
5-azaspiro[2.5]octane-1-carboxylic acid hydrochloride |
1909337-63-8 | 95%+ | 1g |
$723 | 2023-03-24 | |
| Enamine | EN300-261265-0.05g |
5-azaspiro[2.5]octane-1-carboxylic acid hydrochloride |
1909337-63-8 | 95% | 0.05g |
$216.0 | 2024-06-18 | |
| Enamine | EN300-261265-0.1g |
5-azaspiro[2.5]octane-1-carboxylic acid hydrochloride |
1909337-63-8 | 95% | 0.1g |
$322.0 | 2024-06-18 | |
| Enamine | EN300-261265-0.25g |
5-azaspiro[2.5]octane-1-carboxylic acid hydrochloride |
1909337-63-8 | 95% | 0.25g |
$459.0 | 2024-06-18 | |
| Enamine | EN300-261265-0.5g |
5-azaspiro[2.5]octane-1-carboxylic acid hydrochloride |
1909337-63-8 | 95% | 0.5g |
$723.0 | 2024-06-18 | |
| Enamine | EN300-261265-1.0g |
5-azaspiro[2.5]octane-1-carboxylic acid hydrochloride |
1909337-63-8 | 95% | 1.0g |
$928.0 | 2024-06-18 | |
| Enamine | EN300-261265-2.5g |
5-azaspiro[2.5]octane-1-carboxylic acid hydrochloride |
1909337-63-8 | 95% | 2.5g |
$1819.0 | 2024-06-18 |
5-azaspiro[2.5]octane-2-carboxylic acid;hydrochloride Suppliers
5-azaspiro[2.5]octane-2-carboxylic acid;hydrochloride Related Literature
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Cheng Fang,Jinjian Wu,Zahra Sobhani,Md. Al Amin,Youhong Tang Anal. Methods, 2019,11, 163-170
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
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Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
Additional information on 5-azaspiro[2.5]octane-2-carboxylic acid;hydrochloride
Introduction to 5-azaspiro[2.5]octane-2-carboxylic acid;hydrochloride (CAS No. 1909337-63-8)
5-azaspiro[2.5]octane-2-carboxylic acid;hydrochloride, identified by the Chemical Abstracts Service Number (CAS No.) 1909337-63-8, is a compound of significant interest in the field of medicinal chemistry and pharmacology. This spirocyclic amine derivative has garnered attention due to its unique structural features and potential biological activities. The molecule consists of a spirocyclic framework composed of an azacycloalkane ring linked to a cycloalkane ring, which imparts distinct stereochemical and electronic properties. The presence of a carboxylic acid moiety and its hydrochloride salt form further enhances its pharmacological relevance, making it a valuable scaffold for drug discovery and development.
The spirocyclic structure of 5-azaspiro[2.5]octane-2-carboxylic acid;hydrochloride contributes to its high molecular rigidity and specific spatial orientation, which are critical factors in determining its interaction with biological targets. This structural motif has been explored in various therapeutic areas, including central nervous system (CNS) disorders, pain management, and anti-inflammatory applications. The azacycloalkane component, in particular, is known for its ability to mimic the conformational preferences of natural biomolecules, thereby facilitating favorable binding interactions with protein targets.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding affinities and mechanisms of action of 5-azaspiro[2.5]octane-2-carboxylic acid;hydrochloride with high precision. Studies have suggested that this compound may exhibit inhibitory effects on certain enzymes and receptors involved in neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. The carboxylic acid group serves as a key pharmacophore, allowing for hydrogen bonding interactions with polar residues in the active sites of target proteins.
The hydrochloride salt form of 5-azaspiro[2.5]octane-2-carboxylic acid enhances its solubility in aqueous media, which is crucial for formulation development and bioavailability studies. This property makes it particularly suitable for oral administration or inclusion in parenteral formulations. Pharmacokinetic studies have indicated that the compound exhibits moderate bioavailability and a reasonable half-life upon systemic administration, suggesting its potential as a viable therapeutic agent.
In the realm of medicinal chemistry, the spirocyclic amine derivative represented by 5-azaspiro[2.5]octane-2-carboxylic acid;hydrochloride has been used as a starting point for designing novel analogs with enhanced pharmacological properties. By modifying the substituents on the spirocyclic core or introducing additional functional groups, chemists can fine-tune the biological activity and selectivity of the compound. For instance, derivatives with modified azacycloalkane rings have shown promise in preclinical trials for their ability to modulate neurotransmitter release and receptor activity.
The hydrochloride salt form also plays a critical role in stabilizing the compound during storage and transportation. The chloride ion interacts with the carboxylate group, forming an ionic lattice that minimizes degradation pathways. This stability is essential for maintaining the efficacy of the drug product throughout its shelf life, ensuring consistent therapeutic outcomes for patients.
Recent research has highlighted the potential applications of 5-azaspiro[2.5]octane-2-carboxylic acid;hydrochloride in treating chronic pain conditions. Preclinical studies have demonstrated that this compound interacts with opioid receptors without causing significant side effects associated with traditional analgesics. Its unique structural features allow it to bind to these receptors in a manner that reduces tolerance and dependence while maintaining effective pain relief.
The synthesis of 5-azaspiro[2.5]octane-2-carboxylic acid;hydrochloride involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions and asymmetric hydrogenation, have been employed to construct the spirocyclic core efficiently. These techniques not only improve synthetic efficiency but also enable access to complex derivatives with tailored biological properties.
The pharmacological profile of 5-azaspiro[2.5]octane-2-carboxylic acid;hydrochloride has been further investigated through structure-activity relationship (SAR) studies. These studies have revealed that subtle modifications to the spirocyclic framework can significantly alter the compound's potency and selectivity towards specific biological targets. For example, introducing fluorine atoms into the cycloalkane ring has been shown to enhance binding affinity while minimizing off-target effects.
The potential therapeutic applications of this compound extend beyond pain management and CNS disorders. Preliminary evidence suggests that 5-azaspiro[2.5]octane-2-carboxylic acid;hydrochloride may have anti-inflammatory properties due to its ability to modulate cytokine production and inhibit inflammatory pathways. This makes it a promising candidate for developing novel treatments for autoimmune diseases and chronic inflammatory conditions.
In conclusion, 5-azaspiro[2.5]octane-2-carboxylic acid;hydrochloride (CAS No. 1909337-63-8) represents a fascinating molecule with diverse biological activities and therapeutic potential. Its unique spirocyclic structure, combined with its functionalized carboxylic acid moiety, makes it an attractive scaffold for drug discovery efforts targeting neurological disorders, pain management, and inflammation-related diseases. Continued research into this compound is likely to yield novel insights into its mechanism of action and lead to innovative therapeutic strategies.
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